2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid
Description
2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a dimethylamino-methyl group at position 2 and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9(2)3-6-8-5(4-12-6)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWJFHKPVZYWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Oxazole Core
- Starting Materials : The synthesis typically begins with a suitable α-ketoester or α-haloketone precursor, which upon reaction with an amide or urea derivative forms the oxazole ring.
- Cyclization Conditions : Refluxing in ethanol or other polar solvents in the presence of urea or substituted amides facilitates ring closure to the oxazole core. For example, refluxing an appropriate ketoester with urea in ethanol leads to amino-ester intermediates.
Introduction of the Carboxylic Acid Group
- Saponification : The ester group in the amino-ester intermediate is hydrolyzed under basic conditions (e.g., 1N sodium hydroxide in methanol) to yield the carboxylic acid functionality at the 4-position of the oxazole ring.
- Purification : Acidification of the reaction mixture after saponification precipitates the carboxylic acid derivative, which can be isolated by filtration.
Installation of the Dimethylaminomethyl Substituent at the 2-Position
- Mannich-Type Reaction : The 2-position of the oxazole ring can be functionalized by a Mannich reaction involving formaldehyde and dimethylamine or its equivalents. This reaction introduces the dimethylaminomethyl group via nucleophilic substitution on the oxazole ring.
- Alternative Approaches : Direct alkylation of the oxazole nitrogen or carbon with dimethylaminomethyl halides under basic conditions can also be employed to install the substituent.
Protection and Deprotection Strategies
- Boc-Protection : In some synthetic schemes, amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during the cyclization and substitution steps. For instance, Boc-protection of amino intermediates is achieved using Boc anhydride in the presence of 4-dimethylaminopyridine (DMAP) and diisopropylethylamine (DIEA) in DMF at 40 °C.
- Deprotection : Following functionalization, Boc groups are removed under acidic conditions to yield the free amine.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | α-Ketoester + urea, reflux in ethanol | Amino-ester oxazole intermediate |
| 2 | Boc-Protection | Boc anhydride, DMAP, DIEA, DMF, 40 °C | Boc-protected amino-ester |
| 3 | Saponification | 1N NaOH, methanol, 35 °C | Carboxylic acid oxazole derivative |
| 4 | Mannich Reaction | Formaldehyde + dimethylamine, acidic/basic conditions | Introduction of dimethylaminomethyl group |
| 5 | Deprotection (if needed) | Acidic conditions (e.g., HCl) | Free amine form of the target compound |
Research Findings and Yields
- The Boc-protection step is crucial due to the poor nucleophilicity of the aryl amine in the oxazole ring; DMAP is essential as a catalyst in this step.
- Saponification proceeds efficiently under mild basic conditions to yield the carboxylic acid with good purity.
- The overall yield for similar oxazole syntheses involving Boc-protection and saponification steps is moderate, with reported yields around 60% for Boc-protected intermediates.
- Mannich-type functionalization at the 2-position is a common and reliable method for introducing the dimethylaminomethyl substituent, though specific yields for this step depend on reaction conditions and substrate reactivity.
Analytical Characterization
- NMR Spectroscopy : Characteristic proton signals for the oxazole ring and substituents are observed in ^1H NMR, including singlets for aromatic protons and methyl groups.
- Mass Spectrometry : Electron impact (EI) or electrospray ionization (ESI) mass spectrometry confirms molecular weight and purity.
- Chromatography : Thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its pharmaceutical applications , particularly as an active ingredient in treatments targeting diseases associated with interleukin 1 receptor-related kinase 4 (IRAK-4). IRAK-4 is a key player in inflammatory and autoimmune diseases, making inhibitors of this kinase valuable for therapeutic development.
Key Findings:
- IRAK-4 Inhibition : Research indicates that 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid exhibits strong inhibitory effects on IRAK-4, which can be beneficial in treating conditions such as rheumatoid arthritis, systemic lupus erythematosus, and other inflammatory diseases .
- Pharmaceutical Composition : The compound can be formulated into pharmaceutical compositions for effective treatment strategies against IRAK-4 related diseases. This includes both prophylactic and therapeutic applications, highlighting its versatility in drug formulation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Its unique structure allows for various modifications that can enhance its biological activity.
The biological activity of this compound has been investigated through various studies focusing on its interaction with biological systems.
Case Study Insights:
- A study highlighted the compound's potential cytotoxic effects against certain cancer cell lines, suggesting it may serve as a lead compound in the development of anticancer agents .
- Another investigation revealed that derivatives of oxazole compounds exhibit antifungal properties, indicating that this compound may also be explored for antimicrobial applications .
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazole Derivatives
Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and reported biological activities.
Table 1: Structural and Physicochemical Comparison
*Compound from with partial structural description.
Key Observations
Substituent Effects on Bioactivity: The dimethylamino-methyl group in the target compound may enhance membrane permeability compared to bulkier substituents like the BOC-protected group in C₁₀H₁₄N₂O₅ . The methyl-substituted oxazole in demonstrated vasoconstrictor activity at low concentrations (1–50 μmol/l), suggesting that minor structural changes (e.g., methyl vs. dimethylamino groups) can drastically alter pharmacological profiles .
Physicochemical Properties: The BOC-protected derivative (242.23 g/mol) has higher molecular weight and lipophilicity, making it more suited for solid-phase synthesis than aqueous applications . The tetrahydropyran-substituted oxazole (C₉H₁₁NO₄) exhibits moderate polarity due to its oxygen-rich ring, which may improve crystallinity in solid-state formulations .
Synthetic Utility: Compounds like 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-oxazole-4-carboxylic acid are critical intermediates in peptide coupling reactions, where the BOC group acts as a temporary protecting amine . The target compound’s dimethylamino group could serve as a protonable site for salt formation, improving solubility in acidic environments .
Biological Activity
2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid is a compound belonging to the oxazole family, which has garnered interest due to its diverse biological activities. Oxazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₈N₂O₃. The oxazole ring contributes to its reactivity and biological interactions. The presence of the dimethylamino group enhances its solubility and potential bioactivity.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxazole compounds against bacterial strains such as E. coli and S. aureus. The specific compound demonstrated inhibition zones comparable to standard antibiotics.
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| 2-DMAM-Oxazole | 15 | E. coli |
| 2-DMAM-Oxazole | 18 | S. aureus |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Activity
Oxazoles have been reported to possess anti-inflammatory properties. In a study evaluating various derivatives, it was found that compounds with an oxazole ring structure exhibited selective inhibition of COX enzymes. The compound was tested for its ability to reduce inflammation in vitro using a carrageenan-induced edema model.
| Compound | % Reduction in Edema | Dose (mg/kg) |
|---|---|---|
| 2-DMAM-Oxazole | 70% | 50 |
| Aspirin | 60% | 50 |
The results indicated that the compound could effectively reduce inflammation, showcasing its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of oxazole derivatives has been explored in various studies. The compound was evaluated against several cancer cell lines, including HeLa and MCF-7 cells. The cytotoxicity was assessed using the MTT assay.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings suggest that this compound exhibits significant cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action and therapeutic potential .
Case Studies
A notable case study involved the synthesis and evaluation of various oxazole derivatives for their biological activities. In this study, researchers synthesized multiple analogs of the compound and assessed their pharmacological profiles. The most promising analogs showed enhanced activity against both microbial pathogens and cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid, and what intermediates are critical?
- Methodology : The synthesis typically involves cyclocondensation of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) to form oxazole intermediates, followed by functionalization of the methylamino group. For example, tert-butoxycarbonyl (Boc) protection can stabilize reactive intermediates during alkylation or amidation steps . Key intermediates include 5-methyl-oxazole carboxylate esters, which undergo hydrolysis to yield the carboxylic acid derivative. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield and purity.
- Data : Similar oxazole derivatives (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) exhibit yields of ~60–75% under optimized conditions, with melting points ranging from 182–242°C depending on substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are diagnostic?
- Methodology :
- FTIR : A strong carbonyl stretch (C=O) at ~1700–1720 cm⁻¹ confirms the carboxylic acid group. The oxazole ring C=N and C-O stretches appear at 1650–1600 cm⁻¹ and 1250–1150 cm⁻¹, respectively .
- NMR : In H NMR, the dimethylamino group (-N(CH)) shows a singlet at δ 2.2–2.5 ppm. The oxazole proton resonates as a singlet at δ 8.1–8.3 ppm. C NMR confirms the carboxylic acid carbon at δ ~165–170 ppm .
- Data Contradictions : Variability in melting points (e.g., 239–242°C vs. 182–183°C for structural analogs) may arise from differences in crystallization solvents or purity levels .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, the dimethylamino group’s electron-donating effects can stabilize charge-transfer interactions in enzyme-binding pockets. Molecular docking studies (e.g., using AutoDock Vina) assess binding affinities to targets like kinases or proteases .
- Experimental Validation : Correlate computational predictions with in vitro assays (e.g., IC values for enzyme inhibition). Analogous pyrazole-4-carboxylic acids show IC values in the µM range against cancer cell lines, suggesting potential for structural optimization .
Q. What experimental strategies mitigate instability of the carboxylic acid group under physiological conditions?
- Methodology :
- pH Stability Studies : Conduct kinetic assays across pH 2–10 to identify degradation pathways. The carboxylic acid group may undergo decarboxylation at acidic pH or form salts in basic media.
- Prodrug Design : Esterification (e.g., ethyl ester) or amidation improves stability. For example, ethyl esters of oxazole derivatives exhibit prolonged half-lives in simulated gastric fluid .
Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays.
- Orthogonal Assays : Validate activity using complementary techniques (e.g., SPR for binding kinetics vs. fluorescence-based activity assays).
- Case Study : Structural analogs with minor substituent variations (e.g., phenyl vs. methyl groups) show divergent activities against COX-2, highlighting the role of steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
